

# The Chemical Architecture of Diacetylmorphine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, metabolism, and analysis of diacetylmorphine. Diacetylmorphine, also known as diamorphine or heroin, is a semi-synthetic opioid synthesized from morphine.[1][2] Its high lipid solubility facilitates rapid transit across the blood-brain barrier, leading to its potent effects.[3][4] A thorough understanding of its chemical and pharmacological profile is essential for research in pain management, addiction studies, and forensic analysis.

## **Chemical Identity and Physicochemical Properties**

Diacetylmorphine is the 3,6-diacetyl ester of morphine.[5] The acetylation of both hydroxyl groups on the morphine molecule significantly increases its lipophilicity compared to its parent compound.[3]

Table 1: Chemical Identifiers for Diacetylmorphine



Identifier	Value	
IUPAC Name	(5α,6α)-7,8-didehydro-4,5-epoxy-17- methylmorphinan-3,6-diol diacetate[1][4]	
Synonyms	Heroin, Diamorphine, Acetomorphine[2][6]	
Chemical Formula	C21H23NO5[1][7]	
CAS Number	561-27-3[7]	

The physicochemical properties of diacetylmorphine are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are summarized below.

Table 2: Physicochemical Data for Diacetylmorphine

Property	Value	Source
Molecular Weight	369.411 g/mol	[1][7]
Melting Point	173 °C	[4][8][9]
Boiling Point	272-274 °C at 12 mmHg	[8][9]
Water Solubility	600 mg/L (at 25 °C)	[4][9]
Solubility (1g in)	1.5 ml chloroform, 31 ml alcohol, 100 ml ether	[8][9]
рКа	7.95 (at 25 °C)	[4]
LogP	1.58	[4][9]

# Synthesis and Metabolism Chemical Synthesis

Diacetylmorphine is most commonly synthesized via the acetylation of morphine, which is extracted from the opium poppy (Papaver somniferum).[1] The synthesis involves heating morphine with an excess of acetic anhydride, which replaces the hydroxyl groups at the C3 and C6 positions with acetyl groups.[5][8]



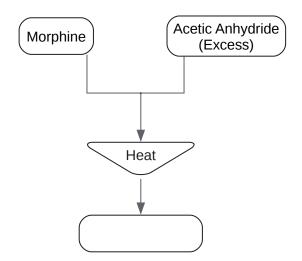


Figure 1: Synthesis of Diacetylmorphine

Figure 1: Synthesis of Diacetylmorphine

### **Metabolic Pathway**

Diacetylmorphine is a prodrug, meaning it is metabolized into active compounds in the body.[4] Following administration, it is rapidly hydrolyzed by esterase enzymes in the blood, liver, and brain into 6-monoacetylmorphine (6-MAM).[9][10] 6-MAM is then more slowly hydrolyzed into morphine.[10] Both 6-MAM and morphine are pharmacologically active and are responsible for the drug's potent opioid effects.[11] Morphine is further metabolized, primarily in the liver, into morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[10] M6G is also an active metabolite, while M3G has no significant affinity for opioid receptors.[10][11]



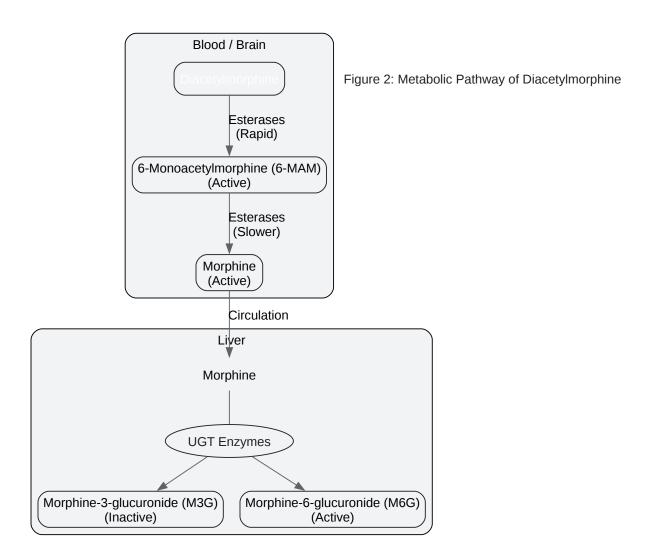


Figure 2: Metabolic Pathway of Diacetylmorphine

# **Mechanism of Action and Signaling**







The pharmacological effects of diacetylmorphine are mediated by its active metabolites, primarily 6-MAM and morphine, which act as agonists at opioid receptors.[1][12] These receptors, including the  $\mu$  (mu),  $\kappa$  (kappa), and  $\delta$  (delta) subtypes, are G-protein coupled receptors (GPCRs) located throughout the central nervous system.[1]

Binding of the agonist (e.g., morphine) to the  $\mu$ -opioid receptor (MOR) triggers a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gai/o and G $\beta\gamma$  subunits.[13] The Gai subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] The G $\beta\gamma$  subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the characteristic analgesic and euphoric effects.



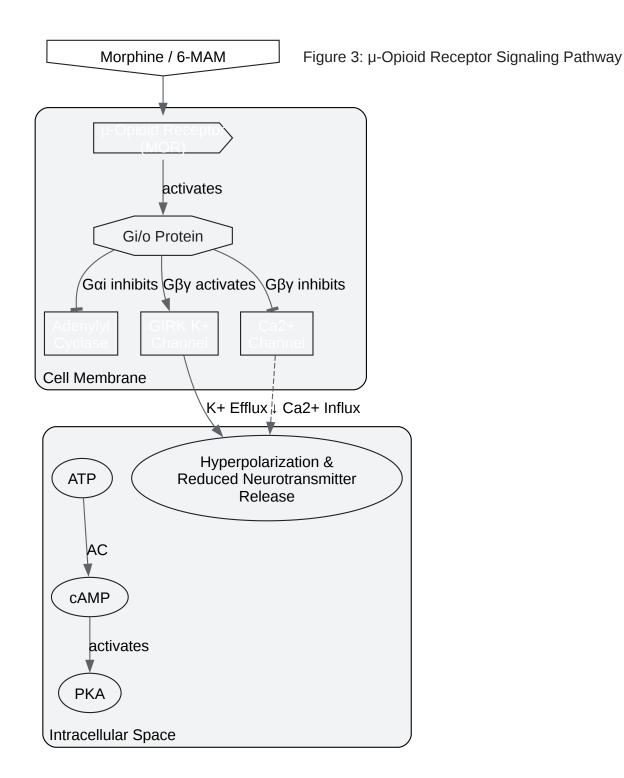


Figure 3: µ-Opioid Receptor Signaling Pathway



### **Experimental Protocol: Quantification by HPLC**

The analysis of diacetylmorphine and its metabolites is crucial for pharmacokinetic studies and forensic investigations. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common analytical technique.[14]

Objective: To quantify diacetylmorphine, 6-MAM, and morphine in a plasma sample.

#### Methodology:

- Sample Preparation (Solid-Phase Extraction):
  - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  - To 1 mL of plasma, add an internal standard (e.g., naloxone).
  - Load the plasma sample onto the conditioned SPE cartridge.
  - Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% acetonitrile in water.
  - Dry the cartridge under vacuum for 5 minutes.
  - Elute the analytes with 1 mL of methanol.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 μL of the mobile phase for injection.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.







Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

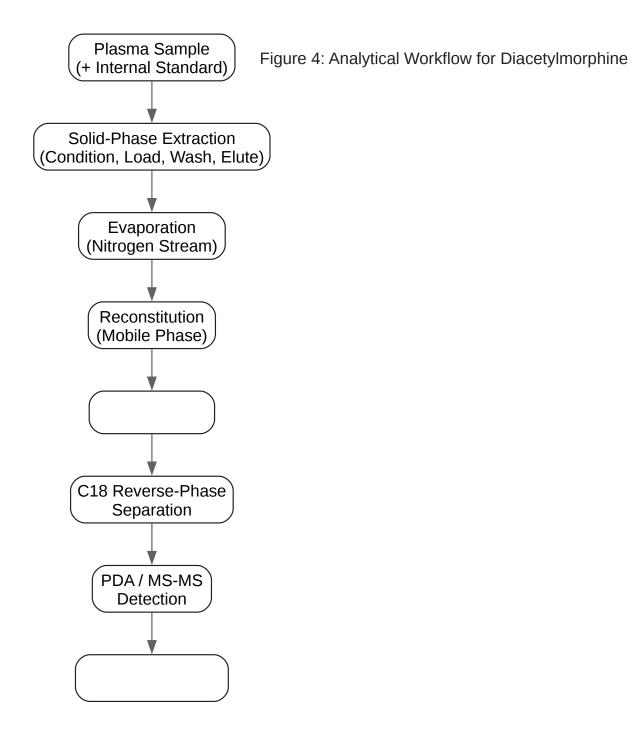
Injection Volume: 10 μL.

- Detection (Photodiode Array PDA or Mass Spectrometry MS):
  - o PDA: Monitor at 285 nm.
  - MS (Tandem): Use electrospray ionization (ESI) in positive mode. Monitor specific parentto-daughter ion transitions for each analyte and the internal standard for enhanced specificity and sensitivity.

#### · Quantification:

- Generate a calibration curve using standards of known concentrations prepared in blank plasma and processed through the same extraction procedure.
- Calculate the concentration of each analyte in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.







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